molecular formula C16H20F3N3O4S B15038379 Propionic acid, 2-(3-cyano-4-ethyl-5-methyl-thiophen-2-ylamino)-2-ethoxycarbonylamino-3,3,3-trifluoro-, ethyl ester

Propionic acid, 2-(3-cyano-4-ethyl-5-methyl-thiophen-2-ylamino)-2-ethoxycarbonylamino-3,3,3-trifluoro-, ethyl ester

Cat. No.: B15038379
M. Wt: 407.4 g/mol
InChI Key: QRNKZGOCNUELPG-UHFFFAOYSA-N
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Description

ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound featuring a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is of particular interest due to its potential biological activities and unique chemical properties.

Preparation Methods

The synthesis of ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often involve the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) under basic conditions . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

    Tipepidine: An antitussive agent containing a thiophene nucleus. ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is unique due to its specific substituents and potential for diverse applications in various fields.

Properties

Molecular Formula

C16H20F3N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-2-(ethoxycarbonylamino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C16H20F3N3O4S/c1-5-10-9(4)27-12(11(10)8-20)21-15(16(17,18)19,13(23)25-6-2)22-14(24)26-7-3/h21H,5-7H2,1-4H3,(H,22,24)

InChI Key

QRNKZGOCNUELPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(C(=O)OCC)(C(F)(F)F)NC(=O)OCC)C

Origin of Product

United States

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